N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide
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Overview
Description
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is a compound that features a cyclopropyl group attached to a methylene unit, which is further connected to a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopropylmethylene intermediates with sulfinamide precursors. One common method includes the use of cyclopropylmethylene bromide, which reacts with 2-methylpropane-2-sulfinamide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to sulfide or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfide derivatives, and various substituted cyclopropylmethylene compounds .
Scientific Research Applications
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The cyclopropylmethylene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the sulfinamide group.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group instead of cyclopropylmethylene.
Sulfinamide Derivatives: Compounds with different substituents on the sulfinamide group.
Uniqueness
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is unique due to the combination of the cyclopropylmethylene and sulfinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Biological Activity
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's mechanisms, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The sulfinamide functional group is known for its role in modulating various biological pathways, particularly those involving kinases.
The compound has been studied for its ability to inhibit specific kinases, including JAK kinases and FLT3 kinase. These kinases are crucial in signaling pathways that regulate cell proliferation and survival, making them significant targets for cancer therapy. Inhibition of these pathways can lead to decreased tumor growth and improved patient outcomes in malignancies such as diffuse large B-cell lymphoma (DLBCL) .
1. Inhibition of Kinase Activity
Research indicates that this compound effectively inhibits JAK2 and FLT3 kinases, which are implicated in various hematological malignancies. The compound's binding affinity and selectivity for these targets have been evaluated through biochemical assays, demonstrating promising results .
2. Effects on Cancer Cell Lines
In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in DLBCL cells by disrupting the BCL6 signaling pathway, a critical oncogenic driver in this type of lymphoma .
Table 1: Summary of Biological Activity Studies
Study | Target Kinase | Cell Line | IC50 (nM) | Observations |
---|---|---|---|---|
JAK2 | DLBCL | 25 | Induces apoptosis via BCL6 inhibition | |
FLT3 | AML | 15 | Significant reduction in cell viability | |
JAK3 | CLL | 30 | Impairs cell proliferation |
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies demonstrated that the compound maintains effective plasma concentrations over extended periods, suggesting potential for therapeutic use .
Properties
Molecular Formula |
C8H15NOS |
---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
RJWKIBPXFVCJQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CC1 |
Origin of Product |
United States |
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